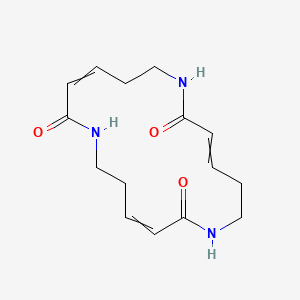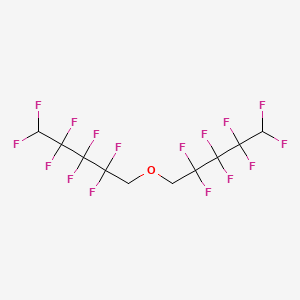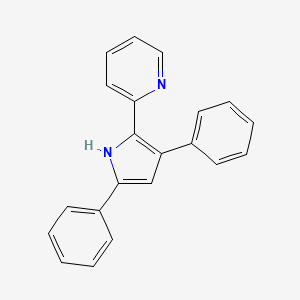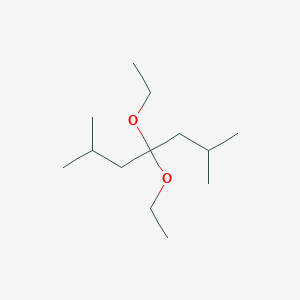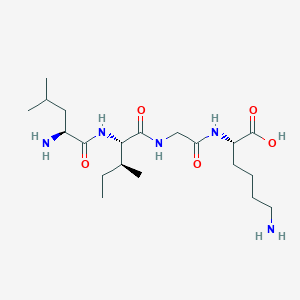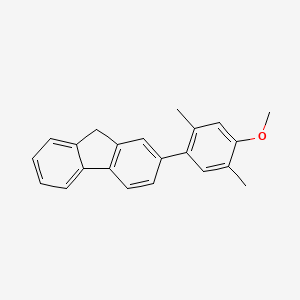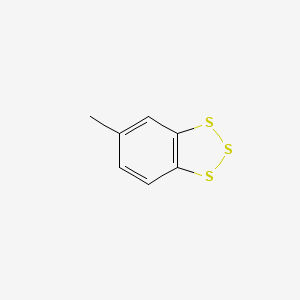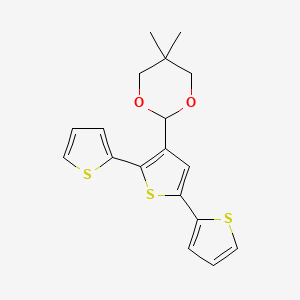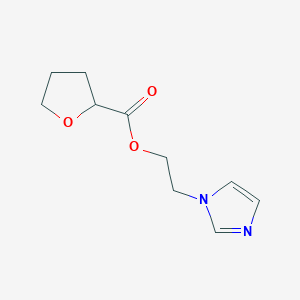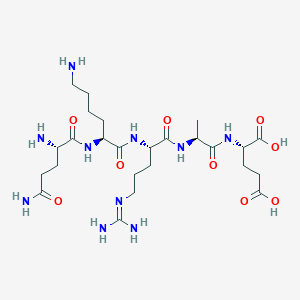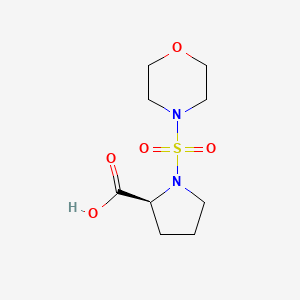
1-(Morpholine-4-sulfonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholine-4-sulfonyl)-L-proline is a compound that features a morpholine ring attached to a sulfonyl group, which is further connected to an L-proline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)-L-proline typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholine-4-sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form morpholine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Morpholine-4-sulfonyl)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Morpholine-4-sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Morpholine-4-sulfonyl)-L-proline include:
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of this compound.
L-proline derivatives: Compounds with similar proline moieties but different functional groups attached.
Sulfonamide derivatives: Compounds with sulfonyl groups attached to various amines.
Uniqueness
This compound is unique due to its combination of a morpholine ring and an L-proline moiety, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
821800-14-0 |
|---|---|
Molekularformel |
C9H16N2O5S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
(2S)-1-morpholin-4-ylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O5S/c12-9(13)8-2-1-3-11(8)17(14,15)10-4-6-16-7-5-10/h8H,1-7H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
WVNPQTRPVNQHRE-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
